chemical structure and physical properties of 4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol
chemical structure and physical properties of 4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol
An In-Depth Technical Guide to 4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol: Structure, Properties, and Synthetic Workflows
Executive Summary
In the landscape of advanced materials and specialty organic synthesis, 4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol (CAS: 7149-20-4)—commonly referred to as 3,3'-dinitro-4,4'-dihydroxydiphenyl sulfone or 3,3'-dinitro-bisphenol S—serves as a critical intermediate[1]. This compound bridges the gap between basic commodity chemicals (like Bisphenol S) and high-performance, heat-resistant polymers such as polybenzoxazoles (PBOs)[2].
As a Senior Application Scientist, it is essential to look beyond the basic structural formula and understand the precise molecular dynamics at play. The strategic placement of electron-withdrawing sulfone and nitro groups, combined with the reactive phenolic hydroxyls, dictates both its physical behavior and its synthetic utility. This whitepaper systematically deconstructs the chemical structure, physical properties, and field-proven synthetic protocols for this highly versatile molecule.
Chemical Structure & Molecular Dynamics
The molecular architecture of 4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol (C₁₂H₈N₂O₈S) is defined by three primary functional domains, each contributing distinct physicochemical traits:
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The Central Sulfone Bridge (-SO₂-): The sulfone linkage imposes a V-shaped, tetrahedral geometry on the central sulfur atom. As a strongly electron-withdrawing group via both inductive and resonance effects, it significantly depletes electron density from the adjacent phenyl rings. This imparts exceptional thermal and oxidative stability to the molecule, a prerequisite for downstream aerospace and high-temperature polymer applications[2][3].
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The Phenolic Hydroxyls (-OH): Located at the para positions relative to the sulfone bridge, these groups provide the primary sites for nucleophilic reactivity and polymerization. They also render the molecule soluble in polar aprotic solvents and aqueous bases.
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The Nitro Groups (-NO₂): Positioned ortho to the hydroxyl groups (the 3 and 3' positions), the nitro groups serve a dual purpose. First, they participate in strong intramolecular hydrogen bonding with the adjacent -OH groups. This interaction weakens the O-H bond, significantly lowering the pKa of the phenol (making it more acidic than standard bisphenol S). Second, their powerful electron-withdrawing nature highly activates the ring for nucleophilic aromatic substitution (S_NAr) while deactivating it against further electrophilic attacks[4].
Physical and Physicochemical Properties
Understanding the macroscopic properties of this compound is crucial for optimizing reaction conditions, particularly regarding solvent selection and thermal management during synthesis.
Table 1: Quantitative Physical and Chemical Properties
| Property | Value / Description |
| IUPAC Name | 4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol |
| Common Synonyms | 4,4'-Sulfonylbis(2-nitrophenol); 3,3'-Dinitro-Bisphenol S |
| CAS Registry Number | 7149-20-4[1] |
| Molecular Formula | C₁₂H₈N₂O₈S |
| Molecular Weight | 340.27 g/mol [1] |
| Physical State | Solid (Crystalline powder) |
| Solubility Profile | Insoluble in water; slightly soluble in methanol; highly soluble in polar aprotic solvents (DMSO, DMF) and aqueous NaOH[2][5]. |
Synthetic Workflows and Methodologies
The synthesis of 4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol typically follows one of two primary routes. The choice of route depends on the availability of precursors and the required purity profile of the final product.
Figure 1: Dual synthetic pathways for 4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol.
Route A: Direct Nitration of Bisphenol S
This route utilizes electrophilic aromatic substitution. The hydroxyl group is strongly activating and ortho/para-directing. Since the para position is occupied by the sulfone bridge, nitration occurs exclusively at the ortho positions[4].
Protocol:
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Preparation: Suspend 4,4'-dihydroxydiphenyl sulfone (Bisphenol S) in a suitable solvent (e.g., glacial acetic acid or dichloromethane) and cool the reactor to 0–10°C.
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Reagent Addition: Slowly add a stoichiometric excess of concentrated nitric acid (or a carefully controlled mixed acid of HNO₃/H₂SO₄) dropwise to maintain the temperature below 15°C.
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Causality Note: Strict thermal control is required. Exothermic runaway can lead to over-nitration (picric acid derivatives) or oxidative cleavage of the central sulfone bond.
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Maturation: Allow the reaction to warm to room temperature, then heat to 70–80°C for 5–10 minutes to ensure complete conversion[4].
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Workup: Quench the mixture in ice water. The resulting crude 3,3'-dinitro product will precipitate. Filter, wash with cold water until the filtrate is pH neutral, and recrystallize from ethanol.
Route B: Nucleophilic Aromatic Substitution (S_NAr)
An alternative, highly controlled method involves the hydrolysis of 3,3'-dinitro-4,4'-dichlorodiphenyl sulfone[2].
Protocol:
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Solvation: Dissolve 3,3'-dinitro-4,4'-dichlorodiphenyl sulfone in dimethyl sulfoxide (DMSO).
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Causality Note: DMSO is a polar aprotic solvent that lacks hydrogen-bond donating capability. It leaves the hydroxide nucleophile "naked" and highly reactive, significantly lowering the activation energy of the Meisenheimer complex transition state.
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Substitution: Add an aqueous solution of Sodium Hydroxide (NaOH). The strong electron-withdrawing effects of both the -NO₂ and -SO₂ groups make the chlorine atoms highly susceptible to nucleophilic displacement.
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Acidification: Once the reaction is complete, the product exists as a soluble sodium phenoxide salt. Adjust the pH to 1–2 using hydrochloric acid.
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Isolation: The protonation of the phenoxide forces the precipitation of the target 4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol. Filter and dry the solid[2].
Downstream Application: Reduction to Diamine Monomers
The primary industrial value of 4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol lies in its role as a direct precursor to 3,3'-diamino-4,4'-dihydroxydiphenyl sulfone (CAS: 7545-50-8), a critical monomer for polybenzoxazole (PBO) specialty polymers[5].
Figure 2: Workflow for reduction and subsequent polymerization into PBO materials.
Protocol: Modified Béchamp Reduction
While catalytic hydrogenation (Pd/C) is common in organic synthesis, the presence of the sulfur atom poses a risk of catalyst poisoning. Therefore, a modified Béchamp reduction using zero-valent iron is highly favored[2][5].
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Reaction Setup: Charge a reactor with 3.4 kg of the synthesized 4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol, 9.5 kg of DMSO, and 3.18 kg of 5.3% aqueous ammonium chloride (NH₄Cl)[5].
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Heating: Slowly raise the temperature to 50°C.
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Reduction: Add 2.5 kg of reduced iron powder in controlled batches.
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Causality Note: NH₄Cl acts as a mild proton source and buffer, preventing the reaction mixture from becoming overly basic, which could lead to undesired azoxy or azo coupling side-products. The iron powder undergoes oxidation, supplying the electrons necessary to reduce the -NO₂ groups to -NH₂ groups.
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Isolation: Perform thermal filtration to remove iron sludge, wash the filter cake with hot DMSO, combine the filtrates, and distill under reduced pressure to isolate the diamine monomer[2].
References
-
Thieme Connect. "Product Class 21: Nitroarenes". Science of Synthesis. Available at:[Link]
- Google Patents. "CN105348156A - Preparation method for 3,3'-diamino-4,4'-dihydroxy diphenyl sulfone". Google Patents.
Sources
- 1. guidechem.com [guidechem.com]
- 2. CN105348156A - Preparation method for 3,3'-diamino-4,4'-dihydroxy diphenyl sulfone - Google Patents [patents.google.com]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone | 7545-50-8 [chemicalbook.com]
